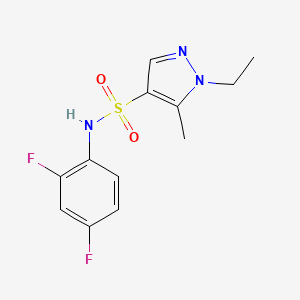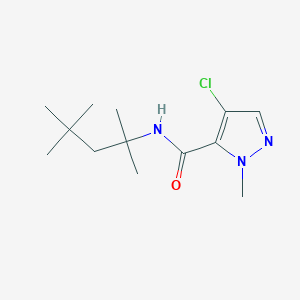![molecular formula C17H17F3N2O2 B5265064 N-[1-(4-pyridinyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B5265064.png)
N-[1-(4-pyridinyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-pyridinyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as TTP488 and is known for its ability to modulate the immune response in the body.
作用機序
TTP488 works by modulating the immune response in the body. It inhibits the activation of microglia, which are immune cells in the brain that are involved in the inflammatory response. By inhibiting the activation of microglia, TTP488 reduces the production of pro-inflammatory cytokines, which are molecules that contribute to the development of autoimmune diseases and neurodegenerative disorders.
Biochemical and Physiological Effects:
TTP488 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, which leads to a reduction in inflammation in the body. TTP488 also reduces the production of beta-amyloid, which is associated with the development of Alzheimer's disease. In addition, TTP488 has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
TTP488 has several advantages for lab experiments. It is a highly specific compound that targets microglia in the brain, which makes it a valuable tool for studying the immune response in the brain. However, TTP488 also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, TTP488 has a short half-life, which makes it difficult to study its effects over a prolonged period of time.
将来の方向性
There are several future directions for the study of TTP488. One potential direction is to investigate its potential use in the treatment of other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Another direction is to study its effects on the immune response in other parts of the body, such as the gut. Finally, researchers could investigate ways to improve the half-life of TTP488, which would make it a more valuable tool for studying its effects over a prolonged period of time.
In conclusion, TTP488 is a promising compound that has potential applications in the field of medicine. Its ability to modulate the immune response in the body makes it a valuable tool for studying autoimmune diseases and neurodegenerative disorders. Further research is needed to fully understand its long-term effects and potential applications in the treatment of various diseases.
合成法
The synthesis of TTP488 involves several steps that require the use of various reagents and solvents. The starting material for the synthesis is 3-(trifluoromethyl)phenol, which is reacted with 2-chloroethylpyridine to form 2-[3-(trifluoromethyl)phenoxy]ethylpyridine. This intermediate is then reacted with propanoyl chloride to form N-[1-(4-pyridinyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
TTP488 has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. TTP488 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
特性
IUPAC Name |
N-(1-pyridin-4-ylethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-11(13-6-8-21-9-7-13)22-16(23)12(2)24-15-5-3-4-14(10-15)17(18,19)20/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPDMMWUDCGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C(C)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R*,4R*)-4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)-3-piperidinol](/img/structure/B5264984.png)

![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5264994.png)
![4-bromo-N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}benzamide](/img/structure/B5265002.png)

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5265005.png)
![1-[(2-methylphenyl)acetyl]piperidine](/img/structure/B5265013.png)
![6-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5265014.png)

![methyl (2-ethoxy-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5265051.png)
![3-[5-(2-nitrophenyl)-2-furyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5265068.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5265074.png)
![N-[4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5265079.png)
